molecular formula C6H13BO2 B3057757 (Cyclopentylmethyl)boronic acid CAS No. 848029-29-8

(Cyclopentylmethyl)boronic acid

Cat. No. B3057757
CAS RN: 848029-29-8
M. Wt: 127.98 g/mol
InChI Key: ZCPPSCQFDMXZJK-UHFFFAOYSA-N
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Description

(Cyclopentylmethyl)boronic acid is a boronic acid derivative with the CAS Number: 848029-29-8 . It has a molecular weight of 127.98 and is a powder in physical form . The IUPAC name for this compound is cyclopentylmethylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13BO2/c8-7(9)5-6-3-1-2-4-6/h6,8-9H,1-5H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including this compound, are known to be involved in various chemical reactions. They are used in cross-coupling reactions with quinones or aromatic amines, arylation and alkylation of diphenylisoxazole, and Ruphos-mediated Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 127.98 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Boronic Acid in Seawater Desalination

(Cyclopentylmethyl)boronic acid, as a derivative of boronic acid, contributes to the broader research on boron removal in seawater desalination applications. Boron, predominantly present as boric acid in seawater, poses challenges in drinking water derived from seawater desalination due to its persistence through reverse osmosis (RO) and nanofiltration (NF) membranes. Understanding the speciation of boric acid and its interaction with NF/RO membranes is crucial for optimizing the removal process, ensuring the safety of desalinated drinking water (Tu, Nghiem, & Chivas, 2010).

Boronic Acids in Drug Discovery

Boronic acids, including this compound, have seen increased incorporation into medicinal chemistry, leading to the approval of several boronic acid drugs by regulatory authorities. These compounds exhibit desirable properties such as enhancing drug potency and improving pharmacokinetic profiles, which make them attractive candidates in drug discovery processes. The design and discovery of boronic acid drugs highlight the potential of these compounds in developing new therapeutic agents (Plescia & Moitessier, 2020).

Boron-Containing Compounds in Fire Retardancy and Wood Preservation

The dual functionality of boron compounds, including those related to this compound, in providing both fire retardancy and wood preservation is noteworthy. Research indicates that boron compounds are effective in outdoor wood applications, satisfying standards for bushfire resistance and wood preservation. These applications are particularly relevant in enhancing the safety and durability of outdoor wooden structures (Marney & Russell, 2008).

Boronic Acid Sensors with Dual Recognition Sites

The unique binding mechanism of boronic acids to Lewis bases and polyols has facilitated the development of chemical sensors with high affinity and selectivity. Sensors based on boronic acids, including derivatives like this compound, are instrumental in recognizing a wide array of analytes, such as carbohydrates and ions, showcasing the versatility of boronic acids in sensor technology (Bian et al., 2019).

Antifungal Applications of Boron-Containing Compounds

Boron-containing compounds, which encompass this compound, demonstrate significant antifungal properties. The unique biochemical interactions of boron with organic compounds contribute to its bioactivity, offering new avenues for antifungal drug development. The exploration of boron's mechanism of action and its potential in combating fungal infections underscores the medicinal value of boron-containing compounds in therapeutic applications (Arvanitis, Rook, & Macreadie, 2020).

Mechanism of Action

Target of Action

(Cyclopentylmethyl)boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the main mechanism by which boronic acids are metabolized is deboronation, yielding boric acid . Boric acid has low toxicity in humans .

Result of Action

The result of the action of this compound is the formation of carbon–carbon bonds in the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the SM cross-coupling reaction is sensitive to solvent dielectric, performing best in moderately polar solvents . Additionally, the reaction is largely insensitive with respect to common hydrosilane reductants . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Safety and Hazards

The safety information for (Cyclopentylmethyl)boronic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Boronic acids, including (Cyclopentylmethyl)boronic acid, are increasingly being utilized in diverse areas of research . They are being used in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences .

properties

IUPAC Name

cyclopentylmethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO2/c8-7(9)5-6-3-1-2-4-6/h6,8-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPPSCQFDMXZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1CCCC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472597
Record name (Cyclopentylmethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848029-29-8
Record name (Cyclopentylmethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopentylmethyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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